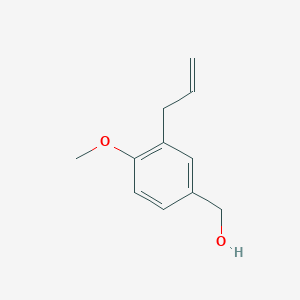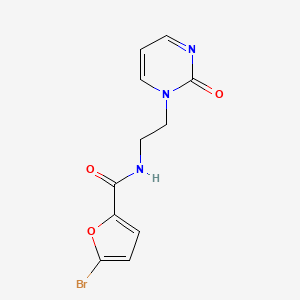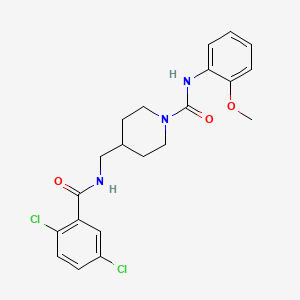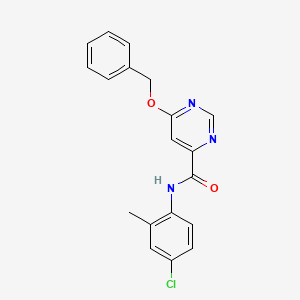
6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-carboxamides derivatives, including those similar to 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, have been studied for their antimicrobial activity. A study found that these compounds exhibited more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, showing promise in antimicrobial applications (Kolisnyk et al., 2015).
Anti-Inflammatory and Analgesic Agents
Pyrimidine derivatives, including structures similar to 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Certain derivatives showed significant inhibitory activity on COX-2 and demonstrated analgesic and anti-inflammatory effects, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed cytotoxic activities against certain cancer cell lines and inhibited 5-lipoxygenase, suggesting their potential in cancer treatment (Rahmouni et al., 2016).
Application in Polymer Science
Compounds with a pyrimidine structure have been used in the synthesis of rigid-rod polyamides and polyimides. These polymers exhibit excellent thermooxidative stability and are amorphous, indicating their potential use in high-performance materials (Spiliopoulos et al., 1998).
Optoelectronic Applications
Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. These compounds, related to 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, showed promising NLO characteristics, suggesting their application in optoelectronic and high-tech fields (Hussain et al., 2020).
Antifungal Activities
Thieno[2,3-d]pyrimidine derivatives, structurally related to the target compound, have been synthesized and evaluated for their antifungal activities. These compounds showed effectiveness against various fungal strains, suggesting their potential in antifungal therapies (Konno et al., 1989).
Antihypertensive Activity
Dihydropyrimidines and pyrimidine carboxamides, related to the compound , have been synthesized and tested for their antihypertensive activities. These studies indicate the potential of such compounds in the treatment of hypertension https://consensus.app/papers/activity-newer-14dihydro5pyrimidine-carboxamides-alam/b6c549ccdb9059b089ba8fedc7a28ab5/?utm_source=chatgpt" target="_blank">(Rana et al., 2004; Alam et al., 2010)
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-9-15(20)7-8-16(13)23-19(24)17-10-18(22-12-21-17)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXBMHXQZSAHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)
![3-[(4-Amino-6-ethylpyrimidin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2827310.png)
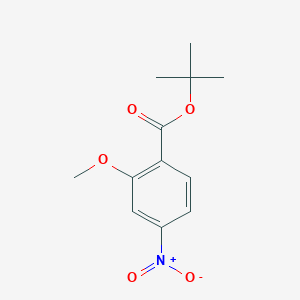

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)


![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)
![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)
![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
